N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-[3-(furan-2-yl)-6-oxo-1,6-dihydropyridazin-1-yl]-2-methylpropanamide
Description
Properties
IUPAC Name |
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-[3-(furan-2-yl)-6-oxopyridazin-1-yl]-2-methylpropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O5/c1-13(12-23-19(24)7-5-15(22-23)16-3-2-8-26-16)20(25)21-14-4-6-17-18(11-14)28-10-9-27-17/h2-8,11,13H,9-10,12H2,1H3,(H,21,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCQOAGORZROXPE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN1C(=O)C=CC(=N1)C2=CC=CO2)C(=O)NC3=CC4=C(C=C3)OCCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-[3-(furan-2-yl)-6-oxo-1,6-dihydropyridazin-1-yl]-2-methylpropanamide typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the dioxin ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Synthesis of the pyridazinone moiety: This involves the condensation of hydrazine derivatives with diketones or ketoesters.
Coupling of the furan ring: The furan ring can be introduced via a cross-coupling reaction, such as the Suzuki or Stille coupling.
Final assembly: The final step involves the amide bond formation between the dioxin and pyridazinone intermediates, typically using coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-[3-(furan-2-yl)-6-oxo-1,6-dihydropyridazin-1-yl]-2-methylpropanamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.
Reduction: The pyridazinone moiety can be reduced to form dihydropyridazines.
Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation can be used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furanones, while reduction of the pyridazinone moiety may produce dihydropyridazines.
Scientific Research Applications
Chemical Properties and Structure
The compound's molecular formula is , with a molecular weight of approximately 345.36 g/mol. The structure includes a benzodioxin moiety, which is often associated with biological activity due to its ability to interact with various biological targets.
Anti-inflammatory Potential
Research indicates that derivatives of benzodioxin compounds can inhibit enzymes such as 5-lipoxygenase (5-LOX), which is involved in the inflammatory process. Molecular docking studies have shown that N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-[3-(furan-2-yl)-6-oxo-1,6-dihydropyridazin-1-yl]-2-methylpropanamide may exhibit similar inhibitory effects, making it a candidate for further development as an anti-inflammatory agent .
Anticancer Activity
Compounds featuring the benzodioxin structure have been explored for their anticancer properties. In vitro studies have demonstrated that related compounds can induce apoptosis in cancer cells and inhibit tumor growth. The specific mechanism of action often involves the modulation of signaling pathways associated with cell proliferation and survival .
Antimicrobial Effects
The furan moiety in the compound has been linked to antimicrobial activity against various pathogens. Preliminary studies suggest that the compound may possess broad-spectrum antimicrobial properties, making it a potential candidate for developing new antibiotics .
Synthesis and Derivatives
The synthesis of this compound typically involves multi-step organic reactions starting from readily available precursors. The synthetic pathway often includes:
- Formation of the benzodioxin core.
- Introduction of the furan and pyridazine substituents through selective reactions.
- Final amide bond formation to yield the target compound.
Case Study 1: Inhibition of 5-Lipoxygenase
In a study evaluating various derivatives of benzodioxin compounds for their anti-inflammatory properties, this compound showed promising results as a potential 5-lipoxygenase inhibitor. Docking studies indicated favorable binding interactions with the enzyme's active site .
Case Study 2: Anticancer Screening
A series of experiments conducted on cancer cell lines demonstrated that compounds similar to N-(2,3-dihydro-1,4-benzodioxin) exhibited cytotoxic effects at micromolar concentrations. These findings support the hypothesis that modifications to the benzodioxin structure can enhance anticancer activity .
Mechanism of Action
The mechanism of action of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-[3-(furan-2-yl)-6-oxo-1,6-dihydropyridazin-1-yl]-2-methylpropanamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or ion channels, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, receptor agonism or antagonism, and modulation of signal transduction pathways.
Comparison with Similar Compounds
Benzodioxin-Containing Analogues
The compound 6-(2,3-dihydro-1,4-benzodioxin-5-yl)-N-[3-[(dimethylamino)methyl]phenyl]-2-methoxy-pyridin-3-amine (CAS: 2306268-61-9) shares the benzodioxin scaffold but replaces the pyridazinone-furan system with a methoxypyridinamine group (Table 1). This substitution reduces molecular weight (391.46 g/mol vs.
Pyridazinone Derivatives
The 6-(2-amino-6-(substituted-phenyl)pyrimidin-4-yl)-4-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one series (7a-c) replaces the benzodioxin with a benzoxazine ring and substitutes pyridazinone with pyrimidine. Synthesized via caesium carbonate-mediated coupling in dry DMF, these compounds demonstrate higher yields (>70%) compared to typical pyridazinone syntheses, suggesting that the target compound’s pyridazinone moiety may require optimized reaction conditions for scalability .
Analytical Characterization
The target compound’s structural complexity necessitates multi-technique validation, as seen in analogous studies:
- 1H/13C NMR: Used to confirm proton environments in diethyl 3-benzyl-8-cyano-7-(4-nitrophenyl)-2-oxo-1,2,3,7-tetrahydroimidazo[1,2-a]-pyridine-5,6-dicarboxylate (2d), resolving aromatic and aliphatic regions .
- HRMS: Critical for verifying molecular mass and fragmentation patterns in marine actinomycete-derived compounds, as highlighted in salternamide E studies .
Bioactivity and Computational Predictions
- Benzoxazine-pyrimidine hybrids (e.g., 7a-c) show antimicrobial activity, attributed to the pyrimidine’s ability to mimic nucleotide bases .
- Marine-derived pyridazinones (e.g., salternamide E) display cytotoxicity, suggesting the target compound’s pyridazinone-furan system warrants evaluation in cancer models .
- Tools like Hit Dexter 2.0 enable computational assessment of promiscuity and “dark chemical matter” risks, which could prioritize the target compound for experimental validation .
Data Tables
Table 1: Structural and Physicochemical Comparison
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups | Synthesis Yield |
|---|---|---|---|---|
| Target Compound | C23H21N3O5* | ~430 | Benzodioxin, pyridazinone, furan | Not Reported |
| 6-(2,3-dihydro-1,4-benzodioxin-5-yl)-N-... | C23H25N3O3 | 391.46 | Benzodioxin, methoxypyridinamine | Not Reported |
| 7a-c (Benzoxazine-pyrimidine hybrids) | Variable | ~350–400 | Benzoxazine, pyrimidine | >70% |
*Estimated based on structural similarity.
Table 2: Analytical Techniques for Validation
Biological Activity
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-[3-(furan-2-yl)-6-oxo-1,6-dihydropyridazin-1-yl]-2-methylpropanamide is a complex organic compound that has garnered interest due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, supported by data tables and relevant research findings.
Chemical Characteristics
The compound's molecular formula is with a molecular weight of 398.42 g/mol. Its structure features a benzodioxin moiety and a pyridazinone ring, which are known for their biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C20H22N4O5 |
| Molecular Weight | 398.42 g/mol |
| LogP | 1.429 |
| Hydrogen Bond Acceptors | 5 |
| Hydrogen Bond Donors | 2 |
| Polar Surface Area | 71.77 Ų |
The biological activity of this compound can be attributed to its ability to interact with various biological targets:
- Enzyme Inhibition : The compound has been shown to inhibit key enzymes such as acetylcholinesterase (AChE) and α-glucosidase. These enzymes are crucial in metabolic pathways and are targeted for conditions like diabetes and Alzheimer's disease.
- Antioxidant Activity : The presence of the furan and benzodioxin rings contributes to its antioxidant properties, which help in mitigating oxidative stress in cells.
- Anti-inflammatory Effects : Compounds with similar structural characteristics have demonstrated anti-inflammatory activities, suggesting potential applications in treating inflammatory diseases.
Case Studies
- In Vitro Studies on Enzyme Inhibition :
- Molecular Docking Studies :
- Antioxidant Activity Assessment :
Comparative Analysis with Similar Compounds
To better understand the potential of this compound, it is useful to compare it with other compounds possessing similar moieties:
Q & A
Basic Research Questions
Q. What are the established synthetic routes for N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-[3-(furan-2-yl)-6-oxo-1,6-dihydropyridazin-1-yl]-2-methylpropanamide, and how can yield optimization be systematically approached?
- Methodological Answer :
- Stepwise Synthesis : Analogous benzodioxin derivatives are synthesized via multi-step reactions, such as solvent-free reflux of precursors (e.g., benzodioxin acetophenone derivatives with dimethylformamide-dimethylacetal (DMF-DMA)) followed by purification via recrystallization .
- Yield Optimization : Utilize Design of Experiments (DoE) to minimize trial-and-error approaches. For example, factorial designs can identify critical parameters (temperature, solvent ratio, catalyst loading) to maximize yield while reducing resource expenditure . Computational reaction path searches (e.g., quantum chemical calculations) can predict optimal conditions, creating a feedback loop with experimental validation .
Q. Which analytical techniques are most robust for characterizing the structural integrity and purity of this compound?
- Methodological Answer :
- Core Techniques :
- IR Spectroscopy : Identifies functional groups (e.g., carbonyl groups at ~1700 cm⁻¹, furan C-O-C stretches) .
- NMR (¹H/¹³C) : Confirms regiochemistry and substituent positions (e.g., dihydrobenzodioxin proton environments at δ 4.2–4.5 ppm) .
- Mass Spectrometry (MS) : Validates molecular weight (e.g., ESI-MS for [M+H]⁺ ion) .
- Purity Assessment : HPLC with UV detection (λ ~254 nm) quantifies impurities, while differential scanning calorimetry (DSC) monitors thermal stability .
Advanced Research Questions
Q. How can computational modeling resolve mechanistic ambiguities in the formation of the dihydropyridazine moiety during synthesis?
- Methodological Answer :
- Reaction Pathway Analysis : Apply density functional theory (DFT) to model transition states and intermediates, particularly for cyclization steps involving the dihydropyridazine ring. Compare computed activation energies with experimental kinetic data to validate mechanisms .
- Solvent Effects : Use COSMO-RS simulations to predict solvent interactions influencing reaction rates or regioselectivity .
Q. What strategies address contradictory data in biological activity studies (e.g., varying IC₅₀ values across assays)?
- Methodological Answer :
- Assay Standardization : Implement orthogonal assays (e.g., enzymatic vs. cell-based) to confirm target engagement. For example, if cholinesterase inhibition is hypothesized, compare Ellman’s assay (enzymatic) with neurite outgrowth assays (cell-based) .
- Data Reconciliation : Apply multivariate analysis to identify confounding variables (e.g., solvent DMSO concentration, cell line variability) .
Q. How can structure-activity relationship (SAR) studies be designed to probe the role of the furan-2-yl substituent in target binding?
- Methodological Answer :
- Analog Synthesis : Replace the furan-2-yl group with bioisosteres (e.g., thiophene, pyrrole) and compare activity profiles .
- Computational Docking : Perform molecular dynamics simulations to map furan interactions with binding pockets (e.g., π-π stacking vs. hydrogen bonding) .
Q. What advanced reactor designs or process controls improve scalability for multi-step syntheses of this compound?
- Methodological Answer :
- Continuous Flow Systems : Mitigate exothermic risks in dihydrobenzodioxin formation steps by using microreactors with precise temperature control .
- In-line Analytics : Integrate PAT (Process Analytical Technology) tools like FTIR or Raman spectroscopy for real-time monitoring of intermediate purity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
